

Application Note and Protocols for the Quantification of N-Ethylbenzenesulfonamide

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Compound of Interest

Compound Name: *N-Ethylbenzenesulfonamide*

Cat. No.: *B1580914*

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Introduction

N-Ethylbenzenesulfonamide is a compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including process monitoring, quality control, and stability testing. This document provides detailed application notes and experimental protocols for the quantitative analysis of **N-Ethylbenzenesulfonamide** using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical principles for sulfonamide compounds and serve as a comprehensive guide for method development and validation.

Data Presentation: Quantitative Method Performance (Expected)

The following tables summarize the expected quantitative performance parameters for the analytical methods described. These values are derived from published data for structurally similar sulfonamide compounds and should be validated for the specific matrix and instrumentation used.^{[1][2][3]}

Table 1: HPLC-UV Method - Expected Performance Characteristics

Validation Parameter	Expected Value
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)	0.15 - 0.6 µg/mL
Accuracy (Recovery %)	98 - 102%
Precision (RSD %)	< 2.0%

Table 2: GC-MS Method - Expected Performance Characteristics

Validation Parameter	Expected Value
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	0.01 - 0.05 ppm
Limit of Quantification (LOQ)	0.03 - 0.15 ppm
Accuracy (Recovery %)	95 - 105%
Precision (RSD %)	< 5.0%

Experimental Protocols

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method for the quantification of **N-Ethylbenzenesulfonamide**.

1. Materials and Reagents

- **N-Ethylbenzenesulfonamide** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Water (HPLC grade, filtered and degassed)

- Formic acid (analytical grade)

- 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system with a UV detector.

- Column: C18, 4.6 x 150 mm, 5 µm particle size.

- Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile.

- Gradient Program:

- 0-1 min: 40% B

- 1-8 min: 40-80% B

- 8-10 min: 80% B

- 10-10.1 min: 80-40% B

- 10.1-15 min: 40% B

- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C

- Injection Volume: 10 µL

- Detection Wavelength: 230 nm

- Run Time: 15 minutes

3. Standard Solution Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **N-Ethylbenzenesulfonamide** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation

- Accurately weigh the sample containing **N-Ethylbenzenesulfonamide** and transfer it to a suitable volumetric flask.
- Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the final volume with the diluent.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.^[4]

5. Method Validation

- Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R^2) should be ≥ 0.999 .
- Precision:
 - Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be $\leq 2\%$.
 - Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be $\leq 2\%$.
- Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of **N-Ethylbenzenesulfonamide** at three levels (e.g., 80%, 100%, and 120% of the expected

sample concentration). The recovery should be within 98-102%.

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). The LOD is typically determined at a S/N of 3:1, and the LOQ at a S/N of 10:1.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a GC-MS method for the sensitive and selective quantification of **N-Ethylbenzenesulfonamide**, particularly useful for trace-level analysis and impurity profiling.^[5]
^[6]

1. Materials and Reagents

- **N-Ethylbenzenesulfonamide** reference standard
- Dichloromethane (GC grade)
- Methanol (GC grade)
- Anhydrous sodium sulfate

2. Instrumentation and Chromatographic Conditions

- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
- Inlet: Splitless mode.
- Inlet Temperature: 280 °C
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 min
 - Ramp: 15 °C/min to 280 °C
 - Hold: 5 min at 280 °C

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for **N-Ethylbenzenesulfonamide** (e.g., m/z 185, 156, 96, 77).

3. Standard Solution Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **N-Ethylbenzenesulfonamide** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to obtain concentrations ranging from 0.01 µg/mL to 10 µg/mL.

4. Sample Preparation

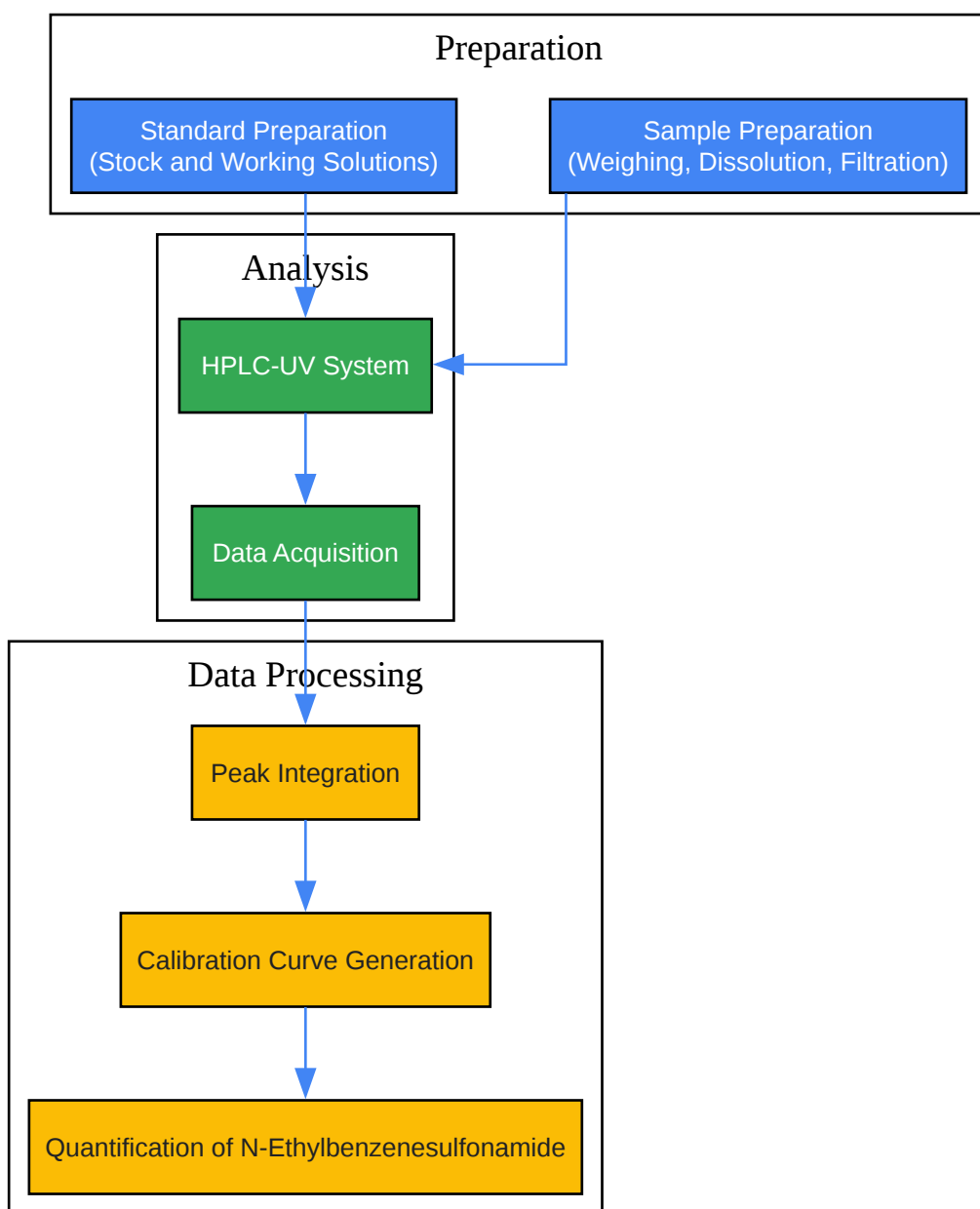
- Solid Samples:
 - Accurately weigh the sample and extract with a suitable solvent (e.g., dichloromethane) using sonication or shaking.
 - Filter the extract and dry it over anhydrous sodium sulfate.
 - Concentrate or dilute the extract as needed to fall within the calibration range.
- Liquid Samples:
 - Perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane).
 - Separate the organic layer and dry it over anhydrous sodium sulfate.

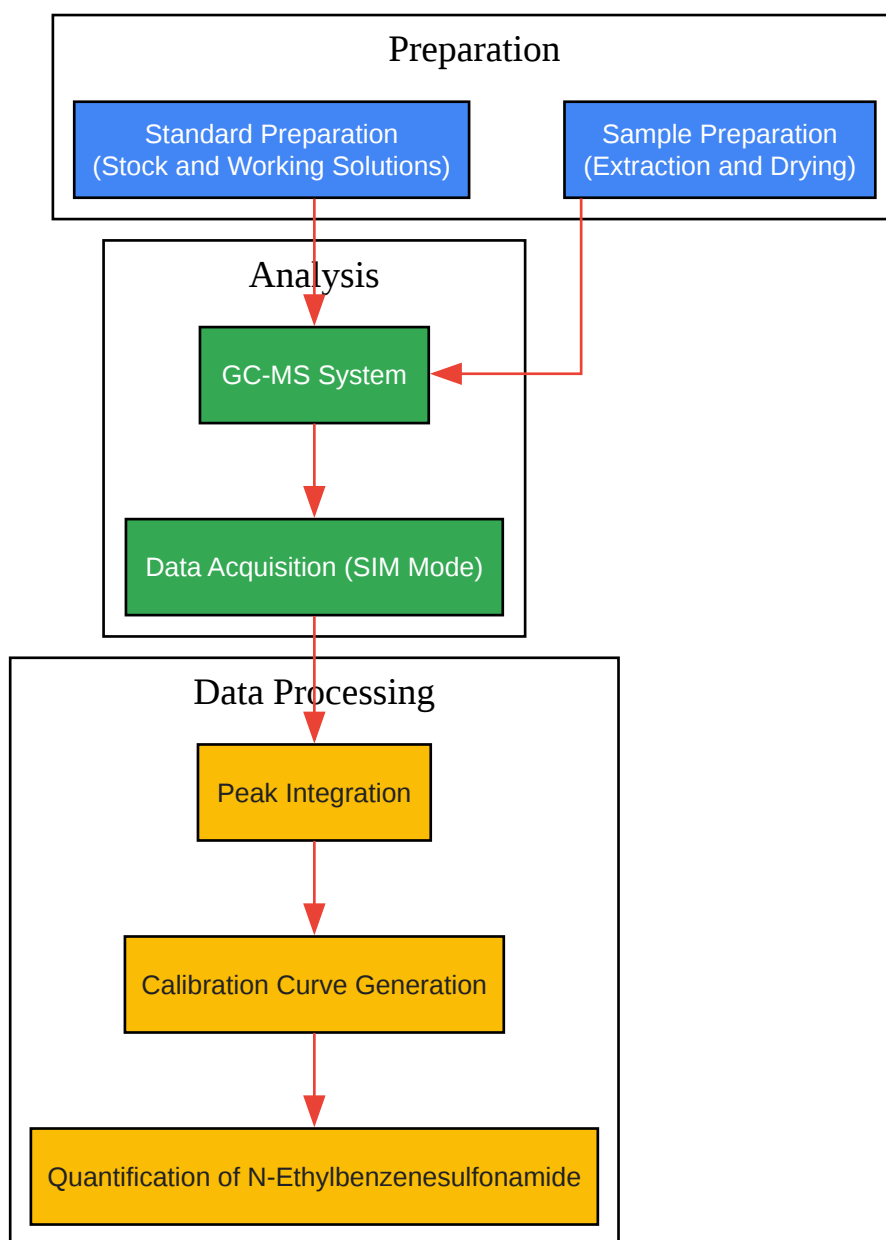
- Concentrate or dilute the extract as needed.

5. Method Validation

- Follow the validation parameters as described for the HPLC method (Linearity, Precision, Accuracy, LOD, and LOQ), adapting the concentration ranges and acceptance criteria as appropriate for trace analysis.

Visualizations





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